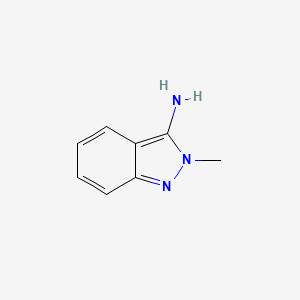

2-Methyl-2H-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylindazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPHCQAYEMUUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343492 | |

| Record name | 2H-Indazol-3-amine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97990-19-7 | |

| Record name | 2H-Indazol-3-amine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-2H-indazol-3-amine CAS number and properties

An In-Depth Technical Guide to 2-Methyl-2H-indazol-3-amine (CAS: 97990-19-7): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, identified by CAS number 97990-19-7. As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document delineates its chemical and physical properties, provides a detailed analysis of its spectroscopic signature, explores plausible synthetic routes and characteristic reactivity, and discusses its applications as a crucial intermediate in the synthesis of pharmacologically active agents. Safety and handling protocols are also outlined to ensure its proper use in a research environment.

Introduction: The Indazole Scaffold in Modern Drug Discovery

Nitrogen-containing heterocycles are foundational scaffolds in the development of new therapeutic agents. Among these, the indazole nucleus—a bicyclic system comprising a benzene ring fused to a pyrazole ring—stands out as a "privileged structure."[1][2] Indazole derivatives are rarely found in nature but are prevalent in synthetic compounds that exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-HIV, and antimicrobial properties.[1][2]

The structural rigidity of the indazole core, combined with its capacity for hydrogen bonding and diverse functionalization, makes it an ideal framework for interacting with biological targets like protein kinases.[3] The system can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more stable, the 2H-isomers are crucial components of numerous bioactive molecules.[1] Consequently, synthetic strategies that provide regioselective access to functionalized 2H-indazoles are of high value. This guide focuses specifically on this compound, a key intermediate that provides the precise N2-methylation and C3-amination pattern sought after in the design of targeted therapeutics.

Core Compound Profile: this compound

Chemical Structure and Identifiers

This compound is a substituted indazole where a methyl group is fixed at the N2 position of the pyrazole ring, and a primary amine is located at the C3 position. This substitution pattern locks the molecule in the less common, but synthetically valuable, 2H-tautomeric form.

Caption: Chemical structure of this compound.

Physicochemical and Handling Properties

The key properties and handling information for this compound are summarized below. While experimental data for properties like melting and boiling points are not widely reported in the literature, computed values and supplier information provide a useful profile.

| Property | Value | Source(s) |

| CAS Number | 97990-19-7 | [4][5][6][7] |

| Molecular Formula | C₈H₉N₃ | [5][6] |

| Molecular Weight | 147.18 g/mol | [4][5][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 3-Amino-2-methyl-2H-indazole, 2-methylindazol-3-amine | [4] |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Store at 2-8°C, sealed, dry, and protected from light. | |

| LogP | 1.73670 (Calculated) | [4] |

Analytical Characterization

Structural confirmation is paramount in synthesis. The following sections detail the expected spectroscopic data used to verify the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals confirming the key structural features. Based on data from similar structures like 6-amino-2-methyl-2H-indazole, the following peaks can be predicted:[8]

-

A singlet around 3.9-4.2 ppm corresponding to the three protons of the N-CH₃ group. Its integration value of 3H and singlet multiplicity are definitive for this feature.

-

A broad singlet in the region of 4.0-5.5 ppm corresponding to the two protons of the C3-NH₂ group. This peak's chemical shift can vary with solvent and concentration, and it will exchange with D₂O.

-

A complex multiplet pattern in the aromatic region, typically between 6.5-7.8 ppm , corresponding to the four protons on the benzene ring.

-

-

¹³C NMR: The carbon NMR spectrum should display 8 distinct signals, consistent with the molecular formula.[6]

-

One signal in the aliphatic region (~35-45 ppm ) for the N-CH₃ carbon.

-

Seven signals in the aromatic/heterocyclic region (~110-150 ppm ) for the carbons of the indazole core.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a key tool for confirming molecular weight. The GC-MS data for this compound shows a prominent molecular ion peak (M⁺) at m/z = 147 , corresponding to the molecular weight of the parent molecule.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. For this compound, the following characteristic absorption bands are expected:

-

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3450 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.

-

N-H Bending: A medium to strong scissoring vibration should appear around 1580-1650 cm⁻¹ .

-

C-H Stretching: Aromatic C-H stretches will be visible just above 3000 cm⁻¹ , while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹ .

-

C=C and C=N Stretching: Aromatic ring and heterocyclic stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A strong band corresponding to the aromatic amine C-N stretch is expected in the 1250-1335 cm⁻¹ region.

Synthesis and Chemical Reactivity

Synthetic Strategies for the 2H-Indazole-3-amine Core

The regioselective synthesis of 2-substituted-2H-indazoles is a persistent challenge, as alkylation of the parent indazole often favors the thermodynamically more stable N1 position.[9] However, several strategies have been developed to overcome this.

-

Reductive Cyclization: A common and effective method involves the reductive cyclization of an o-nitrobenzaldimine precursor. Condensation of an o-nitrobenzaldehyde with methylamine would generate the imine, which can then be cyclized using a reducing agent like tri-n-butylphosphine to form the N-N bond and yield the 2-methyl-2H-indazole core.[10]

-

Multi-component Reactions: Copper-catalyzed three-component reactions of a 2-bromobenzaldehyde, a primary amine (e.g., methylamine), and sodium azide provide a direct route to 2-substituted 2H-indazoles.[3][10]

-

From 2-Halobenzonitriles: A practical route to 3-aminoindazoles involves the reaction of hydrazines with 2-halobenzonitriles.[11] For the target molecule, reacting 2-fluorobenzonitrile with methylhydrazine in the presence of a suitable base is a plausible and direct pathway.

Plausible Synthetic Workflow

The following workflow, based on the reaction of a 2-halobenzonitrile with methylhydrazine, represents a direct and efficient approach to synthesizing the target compound. The choice of a fluorine substituent on the benzonitrile is often preferred due to its high reactivity in nucleophilic aromatic substitution.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq) and methylhydrazine (1.2 eq).

-

Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue by silica gel column chromatography to yield the final product.

-

Validation: Confirm the structure and purity of the isolated solid using NMR, MS, and IR spectroscopy as detailed in Section 3.0.

Key Reactivity Profile

The chemical reactivity of this compound is dominated by its primary amino group, making it a versatile intermediate.

-

N-Acylation/Alkylation: The C3-amino group readily reacts with acyl chlorides, anhydrides, or alkyl halides to form amide or secondary/tertiary amine derivatives.

-

Cyclocondensation Reactions: In modern organic synthesis, 3-aminoindazoles are valuable partners in cyclocondensation reactions. For instance, they can react with 1,3-dicarbonyl compounds or their equivalents in Lewis acid-promoted [3+3] annulations to construct fused polycyclic systems like pyrimido[1,2-b]indazoles, which are themselves of pharmacological interest.[12]

Applications in Medicinal Chemistry and Drug Development

Role as a Key Intermediate for Kinase Inhibitors

The primary application of this compound is as a highly specialized building block in the synthesis of complex drug molecules. The indazole scaffold is a proven bioisostere of purine, allowing it to effectively target the ATP-binding sites of protein kinases. Many potent kinase inhibitors require a specific substitution pattern, and this compound provides the N2-methyl-C3-amine core. For example, 3-aminoindazole derivatives have been pivotal in the development of potent inhibitors for targets like Anaplastic Lymphoma Kinase (ALK), a key driver in certain cancers.[1] The drug Entrectinib, an ALK inhibitor, is a prominent example derived from a 3-aminoindazole starting material.[1]

Logical Relationship: From Building Block to Bioactive Compound

The value of this compound lies in its ability to be incorporated into a larger molecular framework, where the indazole core serves as the primary pharmacophore for kinase binding, and the C3-amine acts as a chemical handle for further elaboration.

Caption: Logical flow from intermediate to biological action.

Patent Landscape and Future Directions

The patent literature is rich with indazole derivatives for a multitude of therapeutic applications, from oncology to infectious diseases.[2][13] The continued exploration of kinase inhibitors and other targeted therapies ensures that demand for well-defined intermediates like this compound will remain high. Future research will likely focus on developing even more efficient and regioselective synthetic routes and expanding the library of complex molecules derived from this versatile scaffold.

Safety and Handling

Hazard Identification

This compound is classified as an irritant and requires careful handling.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 |

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are inspected prior to use and changed if contaminated.

-

Respiratory Protection: Not typically required if handled in a fume hood. If dusts are generated, use an approved particulate respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caribjscitech.com [caribjscitech.com]

- 4. nbinno.com [nbinno.com]

- 5. 97990-19-7 | this compound - Moldb [moldb.com]

- 6. This compound | C8H9N3 | CID 590075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 97990-19-7 2H-Indazol-3-amine, 2-methyl- [chemsigma.com]

- 8. 6-AMINO-2-METHYL-2H-INDAZOLE(50593-30-1) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. 2H-Indazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. WO2019046467A1 - Therapeutic indazoles - Google Patents [patents.google.com]

A Comprehensive Guide to the Synthesis of 2-Methyl-2H-indazol-3-amine from o-Nitrobenzonitrile

Abstract: This technical guide provides a detailed exploration of the synthetic pathway to produce 2-Methyl-2H-indazol-3-amine, a crucial intermediate in pharmaceutical development. The synthesis commences with the readily available starting material, o-nitrobenzonitrile, and proceeds through a two-stage process involving a reductive cyclization to form the indazole core, followed by a regioselective N-methylation. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses critical process optimization and safety considerations for researchers and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged bicyclic heteroaromatic scaffold prominently featured in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit diverse biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[1] The structural rigidity of the indazole ring and the hydrogen bonding capabilities of its nitrogen atoms make it an excellent pharmacophore for interacting with various biological targets. A notable example is its presence in Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy, which underscores the scaffold's importance in modern medicine.[1][2]

The synthesis of specifically substituted indazoles, such as this compound, presents a unique chemical challenge centered on controlling regioselectivity. The indazole system exists in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer being the more thermodynamically stable.[3] Consequently, direct alkylation often yields a mixture of N1 and N2 substituted products, complicating purification and reducing the overall yield of the desired isomer. This guide details a robust methodology to overcome this challenge, starting from o-nitrobenzonitrile.

Overall Synthetic Strategy

The transformation of o-nitrobenzonitrile into this compound is most effectively achieved via a two-step sequence. The initial step involves the formation of the core indazole ring system, followed by a carefully controlled methylation to achieve the desired N2-substituted product.

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of 1H-Indazol-3-amine via Reductive Cyclization

The first critical transformation involves the conversion of an ortho-substituted nitroarene into a bicyclic heterocycle. This is achieved by reducing the nitro group to an amine or a related intermediate, which then undergoes an intramolecular nucleophilic attack on the adjacent nitrile group to form the pyrazole ring fused to the benzene ring.

Mechanism of Action

The reaction proceeds via a base-mediated pathway involving hydrazine. This method provides a practical and efficient route to 3-aminoindazoles directly from nitriles.[4] The process overcomes the challenges associated with the basicity of hydrazine substrates, allowing for the formation of the N-N bond and subsequent cyclization under relatively mild conditions.

-

Nucleophilic Addition: Hydrazine hydrate acts as the nitrogen source. It adds to the electrophilic carbon of the nitrile group in o-nitrobenzonitrile.

-

Intramolecular Cyclization: The intermediate formed undergoes an intramolecular cyclization. The terminal nitrogen of the hydrazine moiety attacks the carbon atom of the nitrile.

-

Aromatization: The resulting intermediate aromatizes to form the stable 1H-indazol-3-amine. While the prompt specifies starting from o-nitrobenzonitrile, a common industrial approach involves a reductive cyclization. A practical method involves reacting o-nitrobenzonitrile with hydrazine in the presence of a base.[4]

Caption: Key mechanistic steps in the formation of the indazole ring.

Experimental Protocol: Synthesis of 1H-Indazol-3-amine

This protocol is adapted from established methodologies for the synthesis of 3-aminoindazoles from nitrile precursors.[4]

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| o-Nitrobenzonitrile | C₇H₄N₂O₂ | 148.12 | 10.0 g | 67.5 mmol |

| Hydrazine Hydrate (~64%) | H₆N₂O | 50.06 | 10.5 mL | ~135 mmol |

| Potassium Carbonate | K₂CO₃ | 138.21 | 18.7 g | 135 mmol |

| Ethanol | C₂H₅OH | 46.07 | 150 mL | - |

| Water | H₂O | 18.02 | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-nitrobenzonitrile (10.0 g, 67.5 mmol) and ethanol (150 mL). Stir until the solid is fully dissolved.

-

Add potassium carbonate (18.7 g, 135 mmol) to the solution.

-

Carefully add hydrazine hydrate (10.5 mL, ~135 mmol) to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of water and stir for 30 minutes.

-

Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL).

-

Dry the crude product in a vacuum oven at 50°C to yield 1H-indazol-3-amine. The product can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if necessary.

Part II: Regioselective N2-Methylation

The alkylation of the indazole ring is the most critical step in this synthesis, as it dictates the final isomeric purity of the product. The N2-methylated indazole is the kinetically favored product, while the N1-methylated isomer is thermodynamically more stable.[3] Therefore, reaction conditions must be carefully selected to favor the kinetic pathway.

The Principle of Kinetic vs. Thermodynamic Control

In the indazole system, the lone pair of electrons on the N2 nitrogen is generally more sterically accessible than the N1 lone pair.[3] Under neutral or mildly acidic conditions, alkylation tends to occur preferentially at the N2 position. Conversely, under strong basic conditions, the indazole is deprotonated to form an anion. This anion can equilibrate, and alkylation often leads to a mixture of products, with the more stable N1 isomer frequently predominating.[3][5] Therefore, using a methylating agent under neutral or mildly basic conditions at lower temperatures is key to achieving high N2 regioselectivity.

Caption: Controlling regioselectivity in the methylation of indazole.

Experimental Protocol: Synthesis of this compound

This protocol utilizes dimethyl sulfate, a common and effective methylating agent, under conditions designed to favor N2-alkylation.[6]

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| 1H-Indazol-3-amine | C₇H₇N₃ | 133.15 | 5.0 g | 37.5 mmol |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 3.9 mL | 41.3 mmol |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 10 mL | - |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - |

Procedure:

-

Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

In a 250 mL round-bottom flask, dissolve 1H-indazol-3-amine (5.0 g, 37.5 mmol) in dichloromethane (100 mL).

-

Add dimethyl sulfoxide (10 mL) to the solution.

-

Add dimethyl sulfate (3.9 mL, 41.3 mmol) dropwise to the stirring solution at room temperature.

-

Heat the mixture to reflux (around 40-45°C) and maintain for 12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to quench any unreacted dimethyl sulfate and neutralize any acidic byproducts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.

Safety and Handling

Proper safety precautions are paramount when performing this synthesis. The key hazards associated with the reagents are summarized below.

| Chemical | CAS Number | Primary Hazards | Handling Precautions |

| o-Nitrobenzonitrile | 612-24-8 | Harmful if swallowed or inhaled.[7] | Work in a fume hood. Avoid contact with skin and eyes. Wear gloves and safety glasses. |

| Hydrazine Hydrate | 7803-57-8 | Toxic, corrosive, suspected carcinogen. | Handle in a fume hood. Use a dedicated syringe or cannula for transfer. Wear appropriate gloves and face shield. |

| Dimethyl Sulfate | 77-78-1 | Highly toxic, corrosive, potent alkylating agent, probable human carcinogen. | EXTREME CAUTION REQUIRED. Handle only in a fume hood. Wear heavy-duty gloves (e.g., butyl rubber). Have a quenching solution (e.g., aqueous ammonia) readily available. |

| Dichloromethane | 75-09-2 | Volatile, suspected carcinogen. | Use in a well-ventilated area or fume hood. Avoid inhalation of vapors. |

Conclusion

The synthesis of this compound from o-nitrobenzonitrile is a highly feasible and efficient process for chemical researchers and drug developers. The strategy relies on a robust reductive cyclization to form the indazole core, followed by a kinetically controlled N-methylation to ensure high regioselectivity for the desired 2H-isomer. By understanding the mechanistic principles behind each step and adhering to strict safety protocols, this valuable pharmaceutical intermediate can be produced in high yield and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. o-Nitrobenzonitrile | C7H4N2O2 | CID 11922 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methyl-2H-indazol-3-amine IUPAC name and structure

An In-depth Technical Guide to 2-Methyl-2H-indazol-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. As a derivative of indazole, it serves as a crucial scaffold for the synthesis of a multitude of pharmacologically active compounds, most notably in the domain of oncology.[1][2] The specific arrangement of its methyl and amine substituents on the 2H-indazole core imparts unique electronic and steric properties, making it a sought-after intermediate for targeting complex biological systems like protein kinases. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its regioselective synthesis, robust methods for its analytical characterization, and an exploration of its significant applications in drug development.

Core Molecular Identity

A precise understanding of the molecule's fundamental properties is the cornerstone of its effective application in research and development.

IUPAC Nomenclature and CAS Registry

-

Systematic IUPAC Name: this compound

-

Synonyms: 2-methylindazol-3-amine[3]

Chemical Structure and Isomerism

The indazole ring system exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H tautomer is generally more thermodynamically stable.[5] Therefore, synthetic routes targeting the 2-substituted isomer, such as this compound, require careful regioselective control. The methyl group at the N2 position prevents tautomerization, locking the molecule in the 2H configuration, which is often critical for achieving the desired binding geometry in drug-target interactions.

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

The following table summarizes key physicochemical properties, which are essential for predicting solubility, membrane permeability, and other drug-like characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | PubChem[3] |

| Molecular Weight | 147.18 g/mol | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich |

| XLogP3 | 1.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

| InChI Key | TXPHCQAYEMUUOL-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Mechanistic Insights

Strategic Importance of Regioselective Synthesis

The synthesis of N-substituted indazoles presents a significant challenge in controlling the site of alkylation or cyclization to favor the N2 over the N1 position. The development of regioselective synthetic routes is a primary focus of research, as the biological activity of indazole-based drugs is often highly dependent on the substitution pattern.[1][6] Methods that proceed through precursors designed to enforce cyclization at the N2 position are therefore of high value.

General Synthesis Workflow

A robust method for preparing 2-substituted indazoles involves the reductive cyclization of ortho-nitrobenzaldehyde hydrazones. This approach offers a predictable pathway to the desired 2H-indazole core.

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis via Reductive Cyclization

This protocol is adapted from general methodologies for 2H-indazole synthesis.[5] It is a self-validating system where successful formation of the hydrazone intermediate can be confirmed before proceeding to the critical cyclization step.

Objective: To synthesize this compound from a suitable precursor. A plausible route involves the cyclization of a pre-formed hydrazone derived from an ortho-substituted benzonitrile.

Step 1: Synthesis of the Hydrazone Precursor

-

Rationale: The initial step involves the condensation of a carbonyl group with methylhydrazine to form a stable hydrazone. This pre-forms the N-N bond and positions the methyl group for the subsequent cyclization to the N2 position.

-

Procedure:

-

To a solution of 2-nitrobenzonitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude hydrazone can often be used in the next step without further purification.

-

Step 2: Reductive Cyclization to form the Indazole Ring

-

Rationale: An organophosphorus reagent like tri-n-butylphosphine is used to deoxygenate the nitro group, promoting an intramolecular cyclization to form the stable indazole ring system. This step is the key to forming the bicyclic core.

-

Procedure:

-

Dissolve the crude hydrazone from Step 1 in a high-boiling aprotic solvent such as toluene.

-

Add tri-n-butylphosphine (1.5 eq) dropwise to the solution.

-

Heat the reaction mixture to 110°C and maintain for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Cool the reaction, dilute with a solvent like ethyl acetate, and wash with saturated aqueous NaHCO₃ followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the 2-methyl-2H-indazole intermediate.

-

Step 3: Amination at the C3 Position

-

Rationale: Introduction of the amine group at the C3 position is the final key transformation. This often requires activation of the C3 position followed by amination.

-

Procedure:

-

(Note: Specific literature procedures for direct amination of this exact substrate are proprietary or complex). A common strategy involves lithiation at C3 followed by reaction with an aminating agent.

-

Cool a solution of the 2-methyl-2H-indazole from Step 2 in dry THF to -78°C under an inert atmosphere (Argon or Nitrogen).

-

Add a strong base such as n-butyllithium (1.1 eq) dropwise and stir for 1 hour.

-

Introduce an electrophilic aminating agent (e.g., a dialkyl azodicarboxylate followed by hydrolysis).

-

Carefully quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Perform an aqueous workup and purify by column chromatography to yield the final product, this compound.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (4H) in the ~7.0-8.0 ppm region. A singlet for the N-CH₃ group (~4.0 ppm). A broad singlet for the -NH₂ protons (variable, ~5.0-6.0 ppm). |

| ¹³C NMR | Signals corresponding to the 8 unique carbon atoms. Aromatic carbons in the ~110-150 ppm range. The N-CH₃ carbon signal will be significantly upfield (~35-45 ppm). |

| Mass Spec. (LC-MS/GC-MS) | The molecular ion peak [M+H]⁺ should be observed at m/z = 148.08.[7] Key fragmentation patterns would involve the loss of HCN or CH₃ radicals from the parent ion. |

| Infrared (IR) | Characteristic N-H stretching bands for the primary amine at ~3300-3500 cm⁻¹. C=N and C=C stretching vibrations within the aromatic system at ~1500-1620 cm⁻¹. |

| Purity (HPLC) | A single major peak with >95% purity is typically required for use in drug discovery workflows.[4] |

Applications in Medicinal Chemistry and Drug Development

The 2-methyl-3-aminoindazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in successful drug candidates.

Role as a Key Building Block for Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The this compound core serves as an excellent starting point for synthesizing potent and selective kinase inhibitors.[1] The amine group at the C3 position provides a convenient handle for further chemical modification, allowing chemists to append other moieties that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Case Study: Structural Motif in Pazopanib Precursors

While not a direct component of the final drug, the 2-methyl-indazole core is structurally analogous to key intermediates used in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[1] The synthesis of N,2,3-trimethyl-2H-indazol-6-amine, a known Pazopanib intermediate, relies on the strategic manipulation of a 2-methyl-indazole precursor, highlighting the industrial relevance of this chemical family.[1][8]

Caption: Logical flow from core scaffold to drug candidate in medicinal chemistry.

Safety and Handling

Proper handling is crucial to ensure laboratory safety.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H315 | Causes skin irritation. |

| GHS07 | H319 | Causes serious eye irritation. |

| Data sourced from Sigma-Aldrich |

Recommended Handling and Storage Procedures

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Keep in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C. Keep in a dark place to avoid degradation.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its unique structural and chemical properties, combined with increasingly robust and regioselective synthetic methods, solidify its role as a high-value intermediate. For researchers and drug development professionals, a thorough understanding of its synthesis, characterization, and application logic is essential for harnessing its full potential in creating the next generation of targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery [whsysbio.net]

- 3. This compound | C8H9N3 | CID 590075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 97990-19-7 | this compound - Moldb [moldb.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

- 7. PubChemLite - 2-methyl-2h-indazol-6-amine (C8H9N3) [pubchemlite.lcsb.uni.lu]

- 8. N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | C14H14ClN5 | CID 11608962 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Methyl-2H-indazol-3-amine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-2H-indazol-3-amine (CAS No: 97990-19-7), a heterocyclic amine of significant interest in medicinal chemistry and drug development. The structural elucidation of this molecule is paramount for its application, and this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and data interpretation for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic aromatic indazole core with a methyl group at the N2 position and an amine group at the C3 position. Its molecular formula is C₈H₉N₃, with a molecular weight of 147.18 g/mol .[1] The unique electronic environment of the protons and carbons in this structure gives rise to a distinct spectroscopic signature. This guide will delve into the predicted ¹H and ¹³C NMR spectra, characteristic IR absorptions, and the mass spectrometric fragmentation pattern of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the N-methyl protons, and the amine protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are presented in the table below. These predictions are based on the analysis of structurally similar indazole derivatives.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H (4-H) | ~ 7.5 | d | ~ 8.5 |

| Aromatic-H (5-H) | ~ 7.0 | t | ~ 7.5 |

| Aromatic-H (6-H) | ~ 7.2 | t | ~ 8.0 |

| Aromatic-H (7-H) | ~ 6.8 | d | ~ 8.0 |

| NH₂ | ~ 4.5 | br s | - |

| N-CH₃ | ~ 3.6 | s | - |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (6.8-7.5 ppm): The four protons on the benzene ring of the indazole core are expected to appear in this region. The electron-donating amine group at C3 and the electronic effects of the pyrazole ring influence their chemical shifts. The proton at the 4-position is anticipated to be the most downfield due to its proximity to the pyrazole ring. The coupling patterns (doublets and triplets) arise from spin-spin coupling with adjacent protons, allowing for their specific assignment.

-

Amine Protons (~4.5 ppm): The protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

-

N-Methyl Protons (~3.6 ppm): The three protons of the methyl group attached to the nitrogen at the 2-position will appear as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts for the eight carbon atoms of this compound are listed below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C3 (C-NH₂) | ~ 150 |

| C3a | ~ 122 |

| C4 | ~ 120 |

| C5 | ~ 125 |

| C6 | ~ 118 |

| C7 | ~ 110 |

| C7a | ~ 145 |

| N-CH₃ | ~ 35 |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic and Heterocyclic Carbons (110-150 ppm): The seven carbons of the indazole ring system are expected to resonate in this region. The carbon atom C3, bonded to the electronegative amine group, is predicted to be the most deshielded among the heterocyclic carbons. The quaternary carbons (C3a and C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

N-Methyl Carbon (~35 ppm): The carbon of the N-methyl group is expected to appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-N bonds.

Expected IR Absorption Data

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (N-CH₃) | 2950 - 2850 | Medium to Weak |

| N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

Interpretation of the IR Spectrum

-

N-H Stretching (3400-3250 cm⁻¹): As a primary amine, this compound is expected to show two distinct bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C-H Stretching (3100-2850 cm⁻¹): The absorptions for the aromatic C-H bonds will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

-

N-H Bending (1650-1580 cm⁻¹): The scissoring vibration of the primary amine group typically appears in this region.

-

C=C and C-N Stretching (1600-1250 cm⁻¹): The aromatic C=C stretching vibrations of the indazole ring will give rise to several bands in the 1600-1450 cm⁻¹ region. A strong absorption due to the C-N stretching of the aromatic amine is expected between 1335 and 1250 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 147 |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak (m/z 147): The mass spectrum is expected to show a prominent molecular ion peak at m/z 147, corresponding to the molecular weight of the compound.[1] The presence of an odd number of nitrogen atoms (three) is consistent with the odd nominal molecular weight, following the nitrogen rule.

-

Fragmentation Pattern: The fragmentation of this compound under EI conditions is likely to involve several characteristic pathways. A common fragmentation for amines is the alpha-cleavage. However, in this aromatic system, fragmentation of the indazole ring is also probable. Key predicted fragments include:

-

Loss of HCN (m/z 120): A common fragmentation pathway for nitrogen-containing heterocyclic compounds.

-

Loss of N₂H₂ (m/z 117): Resulting from the cleavage of the pyrazole ring.

-

Formation of a benzonitrile-type fragment (m/z 103): Through a more complex rearrangement and fragmentation of the indazole ring. The presence of a significant peak at m/z 104 is noted in the PubChem data, which could arise from a related fragmentation process.[1]

-

Experimental Protocol for Mass Spectrometry Data Acquisition

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile for the structural confirmation of this compound. The predicted ¹H and ¹³C NMR data offer a detailed map of the proton and carbon environments, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and provides insights into the molecule's fragmentation behavior. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound.

References

Introduction: Unveiling 2-Methyl-2H-indazol-3-amine, a Key Heterocyclic Scaffold

An In-depth Technical Guide to 2-Methyl-2H-indazol-3-amine for Advanced Research

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the indazole scaffold is of paramount importance due to its prevalence in a multitude of biologically active compounds. This guide focuses on a specific, yet crucial, derivative: this compound (CAS No. 97990-19-7).[1][2][3] This molecule is not merely another entry in a chemical catalog; it is a versatile building block, a synthon whose strategic importance lies in the specific arrangement of its functional groups. The N2-methylation distinguishes it from its 1H-tautomer, profoundly influencing its steric and electronic properties, which in turn dictates its reactivity and utility in drug design. This document provides an in-depth exploration of its core physical and chemical properties, spectroscopic signature, and handling protocols, designed for the practicing researcher engaged in discovery and development.

Molecular Structure and Identification

The foundational step in utilizing any chemical entity is a precise understanding of its structure and nomenclature.

-

Synonyms: 2-methylindazol-3-amine, 2-Methyl-2H-indazol-3-ylamine[1]

The structure features a bicyclic system where a benzene ring is fused to a pyrazole ring. The key identifiers are the amine (-NH₂) group at the C3 position and the methyl (-CH₃) group on the N2 nitrogen atom of the pyrazole ring. This specific N2 substitution is critical, as it locks the tautomeric form, providing a rigid and predictable scaffold for further chemical modification.

Caption: 2D structure of this compound.

Core Physical and Chemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source |

| Molecular Weight | 147.18 g/mol | [1][4] |

| Physical Form | Solid | [4] |

| XLogP3 | 1.2 | [1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [1] |

| Hydrogen Bond Acceptors | 2 (from ring nitrogens) | [1] |

| Polar Surface Area | 43.8 Ų | [1] |

| Rotatable Bond Count | 0 | [1] |

Note: Properties such as melting point, boiling point, and pKa are not consistently reported for this specific isomer in readily available literature. Values found often correspond to isomers like 2-Methyl-2H-indazol-5-amine[5]. Researchers should perform experimental determination for definitive values. The XLogP3 value of 1.2 suggests moderate lipophilicity, a crucial parameter in drug development for predicting membrane permeability.

Spectroscopic Profile for Structural Verification

Structural confirmation is non-negotiable. The following spectroscopic characteristics are expected for this compound and serve as a benchmark for sample validation.

-

¹H NMR (Proton NMR): The spectrum should exhibit distinct signals corresponding to the different proton environments.

-

Aromatic Protons: A complex multiplet pattern between ~7.0-7.8 ppm, arising from the four protons on the benzene ring.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

N-Methyl Protons (-CH₃): A sharp singlet around ~3.5-4.0 ppm, integrating to three protons.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum provides a map of the carbon backbone.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-150 ppm).

-

N-Methyl Carbon: A single signal in the aliphatic region (~30-40 ppm).

-

The carbon attached to the amine group (C3) will also appear in the aromatic region.[1]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight.

-

GC-MS Analysis: A molecular ion peak (M⁺) at m/z = 147 is expected, corresponding to the molecular weight of the compound.[1]

-

Chemical Reactivity and Synthesis Insights

Reactivity

The chemical behavior of this compound is governed by the interplay between the electron-rich amino group and the heterocyclic ring system.

-

The Amino Group: The primary amine at the C3 position is the principal site of reactivity. It can act as a nucleophile, readily participating in reactions such as acylation, alkylation, and diazotization. This functional handle is the primary reason for its utility as a building block in multi-step syntheses.

-

The Indazole Ring: The N2-methylation prevents tautomerization and deactivates the ring towards electrophilic substitution compared to an unsubstituted indazole. However, the ring system's aromaticity is preserved.

Synthesis Overview

While multiple synthetic routes to the indazole core exist, a common approach for producing N-alkylated indazoles involves the cyclization of appropriately substituted hydrazines or reductive cyclization of ortho-nitrobenzyl compounds.[6] A specific route for a related tetrahydro-derivative involves the reaction of 2-oxocyclohexanecarbonitrile and methylhydrazine, highlighting the use of hydrazine precursors.[7] For drug development professionals, understanding the synthesis is key to anticipating potential process-related impurities.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory. Based on data for the compound and related isomers, the following guidelines should be observed.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Storage:

Experimental Protocol: A Self-Validating Workflow for Structural Confirmation

To ensure the identity and purity of this compound, a rigorous and self-validating analytical workflow is essential. The following protocol outlines the steps for obtaining high-quality NMR data, a cornerstone of structural elucidation.

References

- 1. This compound | C8H9N3 | CID 590075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 97990-19-7 | this compound - Moldb [moldb.com]

- 3. parchem.com [parchem.com]

- 4. This compound | 97990-19-7 [sigmaaldrich.com]

- 5. Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery [whsysbio.net]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

- 7. 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-aMine synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Methyl-2H-indazol-6-amine | C8H9N3 | CID 590220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. enamine.enamine.net [enamine.enamine.net]

A Technical Guide to 2-Methyl-2H-indazol-3-amine: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] Its derivatives are subjects of intense research due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[1] The rigid, bicyclic structure of indazole, featuring nitrogen atoms capable of forming crucial hydrogen bonds, makes it an ideal pharmacophore for interacting with various biological targets.[1] This is evidenced by its incorporation into several marketed drugs, such as the multi-targeted tyrosine kinase inhibitor, Pazopanib.[1]

This guide focuses on a key derivative, 2-Methyl-2H-indazol-3-amine, a vital building block for the synthesis of complex pharmaceutical agents. The presence of a methyl group at the N2 position locks the molecule into the less thermodynamically stable but synthetically crucial 2H-tautomeric form.[1] This specific arrangement is pivotal to its role as a synthon in the construction of targeted therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Source |

| CAS Number | 97990-19-7 | [2] |

| Molecular Formula | C₈H₉N₃ | [2] |

| Molecular Weight | 147.18 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [3] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, typically at purities of 95% or higher. It is important for researchers to consult the specific product documentation for detailed purity and analytical data.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich (Ambeed) | This compound | 97990-19-7 | ≥95% | Available as a solid.[3] |

| BLD Pharm | This compound hydrochloride | 1677667-73-0 | - | Available as the hydrochloride salt.[4] |

| Fisher Scientific | Indazole | - | - | General supplier of related starting materials.[5] |

| TCI Chemicals | 1H-Indazol-7-amine | - | - | Supplier of related indazole derivatives.[6] |

Synthesis of this compound: A Representative Protocol

Experimental Protocol

Step 1: Synthesis of N-methyl-2-nitrobenzamidine

-

To a solution of 2-nitrobenzonitrile in anhydrous toluene, add a solution of methylamine in ethanol.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield N-methyl-2-nitrobenzamidine.

Step 2: Reductive Cyclization to this compound

-

The N-methyl-2-nitrobenzamidine from Step 1 is dissolved in a suitable solvent such as ethanol.

-

A reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O), is added portion-wise to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

The following diagram illustrates the general workflow for the synthesis.

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[9][10]

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring, a singlet for the N-methyl group, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The quaternary carbons of the indazole ring will appear in the aromatic region, along with the other aromatic carbons. A distinct signal for the N-methyl carbon will be observed in the aliphatic region.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 147.18 g/mol . Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the indazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations of the indazole ring.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-aminoindazole scaffold is a cornerstone in the design of kinase inhibitors.[11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a key starting material for the synthesis of potent and selective kinase inhibitors.

The 3-amino group of the indazole core can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a common feature exploited in kinase inhibitor design.[11] The N2-methyl group provides a point for structural modification to enhance potency and selectivity.

One notable application is in the synthesis of inhibitors for targets such as Fms-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor alpha (PDGFRα), both of which are implicated in various cancers.[12] The general strategy involves the derivatization of the 3-amino group to introduce functionalities that can interact with other regions of the kinase active site.

The diagram below illustrates the role of the 3-aminoindazole scaffold in kinase inhibition.

Caption: Interaction of the 3-aminoindazole scaffold with the kinase hinge region.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.[5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[1][5][6]

Conclusion

This compound is a commercially available and synthetically valuable building block for the development of novel therapeutics, particularly in the area of kinase inhibitors. Its unique structural features and reactivity make it a versatile starting material for medicinal chemists. This guide provides a comprehensive overview of its properties, availability, a representative synthesis, and its applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C8H9N3 | CID 590075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 97990-19-7 [sigmaaldrich.com]

- 4. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Application of 2-Methyl-2H-indazol-3-amine

This document provides a comprehensive technical overview of 2-Methyl-2H-indazol-3-amine, a critical heterocyclic building block for professionals engaged in chemical research and pharmaceutical development. The guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the compound's properties, safe handling, and application context.

Section 1: Core Compound Identification and Physicochemical Properties

This compound is a substituted indazole, a class of aromatic heterocyclic compounds that are prominent scaffolds in medicinal chemistry.[1][2] Its specific isomeric form, with the methyl group at the N2 position, is a key synthon for constructing more complex molecules, particularly in the development of kinase inhibitors.[3] Understanding its fundamental properties is the first step toward safe and effective utilization.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 97990-19-7 | [4][5][6] |

| Molecular Formula | C₈H₉N₃ | [4][5][7] |

| Molecular Weight | 147.18 g/mol | [5][7] |

| IUPAC Name | This compound | [4][8] |

| MDL Number | MFCD19205547 |[5][8] |

Table 2: Physicochemical and Storage Properties

| Property | Value | Rationale & Notes |

|---|---|---|

| Physical Form | Solid | [4] Facilitates weighing and handling, but increases risk of dust inhalation. |

| Storage Temperature | 2-8°C | [4][9] Refrigeration is recommended to minimize degradation over time. |

| Storage Conditions | Keep in a dark place, sealed in dry conditions | [4][9] Protects from potential light-induced degradation and moisture. |

| XLogP3 | 1.2 |[7] Computed value indicating moderate lipophilicity. |

Section 2: Hazard Identification and Safety Protocols

This compound is classified as hazardous. Adherence to safety protocols is not merely procedural but is a direct response to its specific chemical reactivity and toxicological profile.

GHS Classification:

Table 3: Summary of GHS Hazard and Precautionary Statements

| Code | Statement | Relevance and Causality |

|---|---|---|

| H315 | Causes skin irritation | [4][10] The compound can interact with skin, causing local inflammation. Impermeable gloves are essential. |

| H319 | Causes serious eye irritation | [4][10] Direct contact can lead to significant eye damage. Chemical safety goggles are mandatory. |

| H302 | Harmful if swallowed | [9][10][11] Ingestion can lead to systemic toxicity. Do not eat, drink, or smoke in the lab. |

| H332 | Harmful if inhaled | [9] Inhalation of the dust can be toxic. All handling of the solid must be done in a certified fume hood. |

| P280 | Wear protective gloves/eye protection/face protection | [4][11] A direct countermeasure to H315 and H319. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [12] A primary directive to prevent respiratory exposure, linked to H332. |

| P302+P352 | IF ON SKIN: Wash with plenty of water | [4][12] Immediate dilution and removal of the compound to mitigate irritation. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[4][10] Critical first aid to flush the irritant from the eyes. |

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the compound's hazard profile.

-

Eye Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[13] This is non-negotiable due to the H319 "serious eye irritation" warning.

-

Hand Protection: Wear nitrile rubber gloves. Inspect them for integrity before use and change them immediately if contamination occurs. This measure directly prevents the skin irritation noted in H315.

-

Body Protection: A standard laboratory coat is required. For large-scale operations or situations with a high risk of spillage, a chemically resistant apron is recommended.

-

Respiratory Protection: All weighing and transfer operations must be conducted in a fume hood to avoid dust inhalation (H332).[12][14] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.

Emergency and First Aid Procedures

A self-validating protocol ensures that in an emergency, actions are logical and effective.

-

Inhalation: Move the affected person to fresh air immediately.[11][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing.[11] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[12] If skin irritation persists (as per H315), seek medical advice.[12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if possible.[11] Persistent irritation requires immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide water to drink.[11][12] Seek immediate medical attention.

-

Spill: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it into a suitable, labeled container for chemical waste disposal.[13][14]

Caption: Workflow for the safe handling of this compound.

Section 3: Handling, Storage, and Disposal

Standard Handling Protocol

-

Preparation: Before retrieving the compound from storage, ensure the fume hood is operational and the workspace is clear of clutter. Prepare all necessary glassware and equipment.

-

Equilibration: If the compound is stored under refrigeration, allow the sealed container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which could compromise the compound's integrity.

-

Aliquotting: Perform all weighing and transfers on a non-porous, contained surface (like a weigh boat or glassine paper) within the fume hood to contain any potential dust. Use spatulas and tools dedicated to this compound to prevent cross-contamination.

-

Post-Handling: Tightly reseal the container immediately after use. Wipe down the spatula and the balance area. Wash hands and any potentially exposed skin thoroughly after handling is complete.[13]

Storage Rationale

The recommended storage conditions (2-8°C, dry, dark) are based on the general principles of preserving complex organic molecules.[4][9] The N-N bond in the indazole ring and the exocyclic amine group can be susceptible to oxidative or light-catalyzed degradation. Storing it sealed and dry prevents hydrolysis or reaction with atmospheric components.

Disposal Protocol

All waste materials, including empty containers, contaminated PPE, and residual compound, must be treated as hazardous chemical waste.

-

Collect all solid waste in a clearly labeled, sealed container.

-

Collect any solutions containing the compound in a labeled, sealed liquid waste container.

-

Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.

Section 4: Synthesis and Reactivity Insights

This compound serves as a valuable intermediate precisely because of its inherent reactivity, which allows for further molecular elaboration.

Synthetic Overview

The synthesis of 2H-indazoles, a less thermodynamically stable isomer than 1H-indazoles, often requires specific regioselective methods.[1] Common strategies involve the cyclization of appropriately substituted precursors. One notable method for synthesizing 2H-indazoles is a one-pot, three-component reaction using 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper.[15] This highlights the efficiency of modern synthetic methods in accessing this important scaffold.

Caption: A representative one-pot synthesis of the 2H-indazole core.

Key Reactivity

The chemical utility of this compound is centered on the reactivity of the amine group and the indazole core.

-

Amine Group Reactivity: The primary amine at the C3 position is a potent nucleophile, making it an ideal handle for forming amide, sulfonamide, or urea linkages. This is a cornerstone of its use in medicinal chemistry, allowing for the connection of the indazole core to other pharmacophores.

-

Indazole Ring: The indazole ring system can undergo electrophilic substitution reactions, such as halogenation.[16] For instance, ultrasound-assisted bromination of 2H-indazoles at the C3 position has been demonstrated, although the presence of the amine group in the target compound would significantly influence this reactivity, likely directing substitution elsewhere or requiring a protection strategy.[17]

Section 5: Applications in Research and Drug Development

The indazole scaffold is a privileged structure in modern pharmacology, appearing in numerous clinically approved drugs.[1][2] this compound, specifically, is a sought-after building block for several reasons:

-

Kinase Inhibitors: The 2-methyl-3-aminoindazole core is a highly effective "hinge-binding" fragment.[2][3] In many protein kinases, this motif can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition.

-

Bioisosteric Replacement: The indazole ring is often used as a bioisostere for an indole or a benzimidazole, allowing chemists to modulate physicochemical properties like solubility, metabolism, and target affinity while maintaining a similar spatial arrangement.

-

Drug Scaffolding: Its rigid, bicyclic structure provides a well-defined three-dimensional shape, serving as a robust anchor to which other functional groups can be attached to probe interactions with a biological target. The amine group provides a convenient and synthetically versatile attachment point.

Conclusion

This compound is a compound of significant value to the drug discovery and chemical synthesis communities. Its utility as a molecular building block is matched by its hazardous properties, which demand rigorous and informed safety practices. By understanding the causality behind the required safety protocols—from the necessity of a fume hood to counter inhalation toxicity to the selection of specific PPE to prevent skin and eye irritation—researchers can handle this compound with the confidence and respect it requires. This guide serves as a foundational resource for its safe and effective integration into advanced research programs.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 97990-19-7 [sigmaaldrich.com]

- 5. 97990-19-7 | this compound - Moldb [moldb.com]

- 6. parchem.com [parchem.com]

- 7. This compound | C8H9N3 | CID 590075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 97990-19-7 [sigmaaldrich.com]

- 9. achmem.com [achmem.com]

- 10. 2-Methyl-2H-indazol-6-amine | C8H9N3 | CID 590220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-aMine - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. 2H-Indazole synthesis [organic-chemistry.org]

- 16. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 17. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

role of 2-Methyl-2H-indazol-3-amine as a chemical intermediate

An In-Depth Technical Guide to 2-Methyl-2H-indazol-3-amine as a Core Chemical Intermediate

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold."[1] This rigid, bicyclic aromatic system, with its two nitrogen atoms, provides an ideal framework for interacting with a multitude of biological targets through hydrogen bonding and other non-covalent interactions.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[1] The indazole core is a cornerstone of numerous marketed drugs, such as the multi-targeted tyrosine kinase inhibitors Pazopanib and Axitinib, underscoring its significance in the development of targeted therapies.[1][3]

Within this critical class of compounds, this compound emerges as a particularly valuable chemical intermediate. The methylation at the N2 position locks the molecule into the 2H-tautomeric form, which can be crucial for achieving the desired biological activity in the final drug substance.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its pivotal role in the production of high-value pharmaceuticals.

Core Characteristics of this compound

This compound is a solid organic compound that serves as a key building block in complex organic synthesis. Its structure features a bicyclic indazole core with a methyl group fixed at the N2 position and an amine group at the C3 position. This specific arrangement of functional groups makes it a versatile precursor for constructing more elaborate molecules.

Physicochemical and Safety Data Summary

A clear understanding of the compound's properties is essential for its safe handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | --INVALID-LINK--[4] |

| CAS Number | 97990-19-7 | --INVALID-LINK--[5] |

| Molecular Formula | C₈H₉N₃ | --INVALID-LINK--[4] |

| Molecular Weight | 147.18 g/mol | --INVALID-LINK--[4] |

| Physical Form | Solid | --INVALID-LINK--[5] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | --INVALID-LINK--[5] |

| Hazard Pictogram | GHS07 (Harmful/Irritant) | --INVALID-LINK--[5] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | --INVALID-LINK--[5] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362 | --INVALID-LINK--[5] |

Synthesis of 2-Substituted-2H-Indazoles: A Methodological Overview

The synthesis of 2-substituted-2H-indazoles is a well-explored area of organic chemistry, driven by the prevalence of this moiety in pharmaceuticals.[6] The primary challenge often lies in achieving regioselectivity, as direct alkylation of the parent indazole can lead to a mixture of N1 and N2 isomers.[7] However, various strategies have been developed to favor the formation of the desired 2H-indazole.

Common synthetic strategies include:

-

Copper-catalyzed three-component reactions: This approach often involves the reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide to construct the indazole ring in a single pot.[2][6]

-

Reductive cyclization: Ortho-imino-nitrobenzene substrates can undergo reductive cyclization, promoted by reagents like tri-n-butylphosphine, to yield 2H-indazoles.[6]

-

Palladium-catalyzed intramolecular amination: This powerful method allows for the synthesis of 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines.[7]

Illustrative Synthetic Workflow

The following diagram outlines a generalized, conceptual workflow for the synthesis of a 2-substituted-2H-indazole, highlighting the key bond formations.

References

- 1. benchchem.com [benchchem.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H9N3 | CID 590075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 97990-19-7 [sigmaaldrich.com]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-Methyl-2H-indazol-3-amine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract